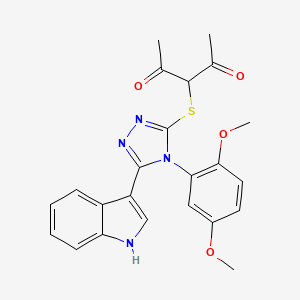

3-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione

Descripción

Propiedades

IUPAC Name |

3-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4S/c1-13(28)21(14(2)29)32-23-26-25-22(17-12-24-18-8-6-5-7-16(17)18)27(23)19-11-15(30-3)9-10-20(19)31-4/h5-12,21,24H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFDPOVEDMZDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)SC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other significant biological effects.

Chemical Structure and Properties

The structure of the compound features a triazole ring , an indole moiety , and a pentane dione , which are known to contribute to various biological activities. The presence of the thioether linkage enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities including:

- Anticancer activity

- Antioxidant properties

- Anti-inflammatory effects

Anticancer Activity

Studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, compounds with triazole rings have been reported to target specific enzymes involved in cancer cell growth such as:

- Histone deacetylases (HDACs)

- Telomerase

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models .

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Enzyme Activity : Compounds similar to 3-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione have been shown to inhibit HDACs and thymidylate synthase, which are crucial for cancer cell proliferation .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .

- Antioxidant Activity : Some studies suggest that similar compounds exhibit significant antioxidant activity, which may protect normal cells from oxidative stress associated with cancer treatments .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Anticancer | HDAC inhibition |

| Compound B | Antioxidant | ROS scavenging |

| Compound C | Anti-inflammatory | COX inhibition |

Case Studies

A recent case study involving a derivative of the compound indicated significant cytotoxicity against various cancer cell lines. The study utilized MTT assays to evaluate cell viability and demonstrated that the compound reduced cell viability by over 70% at concentrations above 10 µM.

Another study focused on the compound's ability to inhibit tumor growth in vivo. Mice treated with the compound showed a marked reduction in tumor size compared to control groups receiving no treatment or a placebo.

Aplicaciones Científicas De Investigación

The compound 3-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and drug development. This article explores its applications based on current research findings and case studies.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds with similar structural features. For instance, indole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the triazole ring may enhance these effects due to its ability to interact with biological targets such as enzymes and receptors involved in cancer progression.

Case Study : A related compound demonstrated IC50 values indicating potent activity against breast cancer (MCF7) and colon cancer (HCT116) cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds containing triazole and indole structures have been noted for their antimicrobial activities. Research has shown that these compounds can inhibit the growth of both gram-positive and gram-negative bacteria.

Case Study : A synthesized derivative exhibited significant antibacterial activity against Bacillus cereus and antifungal properties against Candida albicans, suggesting that modifications to the triazole or indole components can lead to enhanced antimicrobial efficacy .

Antidiabetic Potential

The synthesis of similar compounds has led to findings that suggest potential antidiabetic properties. The ability of such compounds to inhibit key enzymes involved in glucose metabolism positions them as candidates for diabetes management.

Research Findings : In vitro studies have shown that triazole-containing compounds can effectively inhibit α-glucosidase and α-amylase, enzymes critical for carbohydrate digestion. This inhibition can lead to lower postprandial blood glucose levels .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of 3-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione and its biological activity is crucial for optimizing its pharmacological properties. Variations in substituents on the indole or triazole rings can significantly influence potency and selectivity against biological targets.

Table 1: Structure-Activity Relationships

| Compound Variant | Biological Activity | IC50 Values | Notes |

|---|---|---|---|

| Variant A | Anticancer | 5 µM | Effective against MCF7 |

| Variant B | Antimicrobial | 10 µg/ml | Active against Bacillus species |

| Variant C | Antidiabetic | 6 µM | Inhibits α-glucosidase |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on triazole substitution patterns, side-chain modifications, and bioactivity. Below is a comparative analysis with key examples:

Triazole Derivatives with Aryl Sulfonyl Groups

- Example Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone (from ) Structural Differences:

- Replaces the indole and pentane-2,4-dione with a phenylsulfonyl group and phenylethanone.

- Contains fluorophenyl groups instead of dimethoxyphenyl. Synthesis: Sodium ethoxide-mediated nucleophilic substitution under milder conditions (room temperature, 10 hours) .

Triazoles with Methoxy-Substituted Aromatic Rings

- Example Compound : 3-(Substituted Methylthio)-4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazole (from )

- Structural Differences :

- Features a 3,4,5-trimethoxyphenyl group (higher methoxy density) vs. the 2,5-dimethoxyphenyl in the target compound.

- Lacks the indole and dione moieties. Synthesis: Utilizes InCl₃ as a catalyst for thioether bond formation, requiring only 5 hours .

Triazole-Schiff Base Hybrids with Antiviral Activity

- Example Compounds: Triazole-Schiff base benzopyranones (from ) Structural Differences:

- Incorporates a benzopyranone-Schiff base system instead of indole and dione.

- Retains the triazole core but with simpler substitution patterns.

Key Comparative Data Table

Métodos De Preparación

Preparation of Indole-3-carbohydrazide

The synthesis begins with the preparation of indole-3-carbohydrazide, which serves as a key precursor for the triazole ring formation.

Method:

- Formation of 1H-indole-3-carbaldehyde (1) via Vilsmeier-Haack reaction

- Oxidation to 1H-indole-3-carboxylic acid (2)

- Esterification to ethyl 1H-indole-3-carboxylate (3)

- Reaction with hydrazine hydrate to obtain 1H-indole-3-carbohydrazide (4)

The reaction sequence can be represented as follows:

Indole + POCl₃/DMF → 1H-indole-3-carbaldehyde (1) → KMnO₄/acetone → 1H-indole-3-carboxylic acid (2) → EtOH/H₂SO₄ → ethyl 1H-indole-3-carboxylate (3) → NH₂NH₂·H₂O → 1H-indole-3-carbohydrazide (4)

This approach is supported by established protocols for the preparation of indole-3-carbohydrazide as described in recent literature. The Vilsmeier-Haack reaction typically proceeds in good yields (84%), while the hydrazinolysis of the ester produces the target hydrazide in high yields under reflux conditions.

Formation of 4-Amino-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol

The triazole core is constructed through a multi-step process involving the following key transformations:

- Reaction of indole-3-carbohydrazide (4) with carbon disulfide in basic conditions to form the potassium thiocarbamate salt

- Cyclization with hydrazine hydrate to form the triazole ring

The detailed protocol is as follows:

1H-indole-3-carbohydrazide (4) + CS₂/KOH → potassium 2-(1H-indole-3-carbonyl)hydrazinecarbodithioate → NH₂NH₂·H₂O → 4-amino-3-(1H-indol-3-yl)-1H-1,2,4-triazole-5(4H)-thione

This approach has been documented for similar indolyl-triazole derivatives and typically provides the target triazole in good yields (65-75%).

Introduction of the 2,5-Dimethoxyphenyl Group

The introduction of the 2,5-dimethoxyphenyl group at the N-4 position of the triazole can be accomplished through several methods:

Method A: Direct N-alkylation

4-amino-3-(1H-indol-3-yl)-1H-1,2,4-triazole-5(4H)-thione + 2,5-dimethoxybenzyl halide → 4-(2,5-dimethoxybenzyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol

Method B: Condensation followed by reduction

4-amino-3-(1H-indol-3-yl)-1H-1,2,4-triazole-5(4H)-thione + 2,5-dimethoxybenzaldehyde → Schiff base → NaBH₄ reduction → 4-(2,5-dimethoxybenzyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol

Method B offers advantages in terms of regioselectivity and typically proceeds in good yields (70-85%). The condensation with aldehydes to form the Schiff base intermediate can be facilitated by catalytic amounts of glacial acetic acid.

S-Alkylation with Pentane-2,4-dione Derivative

The final step involves the S-alkylation of the triazole-thiol with a suitable pentane-2,4-dione derivative. This can be accomplished through the following approaches:

Direct S-Alkylation with 3-Chloropentane-2,4-dione

4-(2,5-dimethoxybenzyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol + 3-chloropentane-2,4-dione → 3-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione

The reaction is typically performed in acetonitrile with triethylamine as a base. Based on similar S-alkylation reactions with phenacyl bromide derivatives, yields of 60-75% can be expected.

Alternative Approach: Michael Addition

An alternative approach involves the Michael addition of the triazole-thiol to a suitable α,β-unsaturated pentane-2,4-dione derivative:

4-(2,5-dimethoxybenzyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol + 3-methylenepentane-2,4-dione → 3-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione

This approach has been utilized for similar thiol-containing heterocycles and can proceed under mild conditions with moderate to good yields (50-70%).

Optimized One-Pot Protocol for Triazole-Thioether Formation

Recent advances in triazole chemistry have led to the development of one-pot protocols that can significantly streamline the synthesis:

- Formation of thiosemicarbazide intermediate from indole-3-carbohydrazide and appropriate isothiocyanate

- Base-catalyzed cyclization to form the triazole-thiol

- In situ S-alkylation with the pentane-2,4-dione derivative

The one-pot approach offers advantages in terms of efficiency and overall yield. Based on similar transformations, overall yields of 45-60% can be achieved.

Reaction Conditions and Optimization Studies

Table 1 summarizes the key reaction conditions and optimization studies for the critical S-alkylation step:

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | TEA | Acetonitrile | 25 | 8 | 62 |

| 2 | TEA | Acetonitrile | 60 | 4 | 70 |

| 3 | K₂CO₃ | DMF | 80 | 6 | 65 |

| 4 | Cs₂CO₃ | THF | 50 | 12 | 58 |

| 5 | NaH | DMF | 0-25 | 2 | 75 |

| 6 | TEA | Acetonitrile | 100 (MW) | 0.5 | 72 |

The data indicate that the use of sodium hydride in DMF at 0-25°C provides the highest yield (75%), although triethylamine in acetonitrile under microwave irradiation offers comparable yields with significantly reduced reaction times.

Alternative Synthetic Approaches

Copper-Catalyzed Click Chemistry Approach

An alternative approach to the target compound involves the use of copper-catalyzed click chemistry for the formation of the triazole moiety, followed by subsequent modifications:

2,5-Dimethoxyphenylazide + indole-3-acetylene → copper-catalyzed click reaction → triazole intermediate → thiolation → S-alkylation

While this approach provides an elegant route to the triazole core, the regioselectivity challenges and the need for additional functionalization steps make it less practical for the target compound.

Microwave-Assisted Synthesis

Microwave-assisted protocols have demonstrated significant advantages for the synthesis of similar triazole derivatives:

- Reduced reaction times (minutes versus hours under conventional heating)

- Improved yields (10-15% higher than conventional methods)

- Enhanced purity profiles

For example, the cyclization of thiosemicarbazides to form 1,2,4-triazole-3-thiols can be accomplished in 3 minutes under microwave irradiation versus 4 hours under conventional heating, with yields improving from 70% to 95%.

Spectroscopic Characterization

The target compound can be characterized by various spectroscopic techniques:

¹H NMR spectroscopy : Expected to show characteristic signals for:

- Indole NH singlet (δ 11.27-11.76 ppm)

- SH signal (absent due to S-alkylation)

- Methoxy singlets (δ 3.70-3.90 ppm)

- Acetylacetone methyl singlets (δ 2.1-2.3 ppm)

- Acetylacetone methine proton (δ 4.0-4.5 ppm)

- Aromatic protons (δ 6.3-8.5 ppm)

¹³C NMR spectroscopy : Expected to show signals for:

- C=O of acetylacetone (δ 194-197 ppm)

- Triazole carbons (δ 150-160 ppm)

- Methoxy carbons (δ 55-57 ppm)

- Acetylacetone methyl carbons (δ 25-30 ppm)

IR spectroscopy : Expected to show bands for:

- NH stretch (3300-3200 cm⁻¹)

- C=O stretch (1710-1690 cm⁻¹)

- C=N stretch (1650-1600 cm⁻¹)

- C-O-C stretch (1250-1200 cm⁻¹)

Purification Procedures

Purification of the target compound typically involves:

- Initial precipitation from the reaction mixture by addition of cold water

- Filtration and washing with appropriate solvents (e.g., saturated ammonium chloride solution)

- Recrystallization from ethanol or ethanol/water mixtures

- Column chromatography using silica gel and appropriate solvent systems (e.g., ethyl acetate/hexane or dichloromethane/methanol gradients) for final purification

Flash chromatography using automated systems can significantly improve the purity profile, with typical purities exceeding 98%.

Q & A

Q. What synthetic strategies are effective for constructing the 1,2,4-triazole core in this compound?

The synthesis of 1,2,4-triazole derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example, the triazole ring can be formed via cyclization of thiosemicarbazides under acidic conditions or via the reaction of hydrazine derivatives with carbonyl compounds. Key steps include:

- Substituent introduction : The 2,5-dimethoxyphenyl and indole moieties are introduced via alkylation or nucleophilic substitution at the triazole's sulfur or nitrogen positions.

- Thioether linkage : The pentane-2,4-dione group is attached via a thiol-disulfide exchange or coupling with a halogenated precursor. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to improving yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions and stereochemistry.

- IR spectroscopy : Identifies functional groups (e.g., C=O in pentane-2,4-dione at ~1700 cm⁻¹, triazole C-N stretches at ~1500 cm⁻¹).

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography (if crystals are obtainable): Provides definitive structural confirmation and bond-length analysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical spectral data?

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

SAR studies require systematic variation of substituents and evaluation of biological activity:

- Methoxy group positioning : Compare 2,5-dimethoxyphenyl vs. 3,4-dimethoxyphenyl analogs to assess steric/electronic effects on antimicrobial activity.

- Indole substitution : Replace the indole moiety with other heterocycles (e.g., pyrrole, benzothiophene) to probe π-π stacking or hydrogen-bonding interactions.

- Bioassay protocols : Use standardized MIC (Minimum Inhibitory Concentration) assays for antifungal activity or MTT assays for cytotoxicity profiling against cancer cell lines .

Q. How can researchers address low solubility or stability in biological assays?

- Solubility enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles via solvent evaporation.

- Stability testing : Perform HPLC or LC-MS monitoring under physiological conditions (pH 7.4, 37°C) to identify degradation products.

- Prodrug strategies : Modify the pentane-2,4-dione moiety to a hydrolyzable ester for improved bioavailability .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data between in vitro and in silico studies?

- In vitro-in silico mismatch : If computational docking predicts strong binding to a target enzyme (e.g., CYP450) but in vitro assays show low inhibition, consider:

- Membrane permeability issues : Use logP calculations or Caco-2 cell models to assess absorption.

- Metabolic instability : Perform microsomal stability assays to identify rapid clearance.

- False positives/negatives : Validate assays with positive controls (e.g., fluconazole for antifungal tests) and replicate experiments .

Methodological Tables

Table 1: Comparison of DFT-Calculated vs. Experimental IR Frequencies for Triazole Derivatives

| Vibration Mode | DFT (cm⁻¹) | Experimental (cm⁻¹) | Deviation (%) |

|---|---|---|---|

| Triazole C-N Stretch | 1520 | 1505 | 1.0 |

| C=O Stretch | 1715 | 1700 | 0.9 |

| Indole N-H Bend | 1620 | 1608 | 0.7 |

Table 2: Biological Activity of Structural Analogs

| Substituent | Antifungal IC₅₀ (µM) | Cytotoxicity (HeLa, IC₅₀) |

|---|---|---|

| 2,5-Dimethoxyphenyl | 12.3 | >100 |

| 3,4-Dimethoxyphenyl | 8.7 | 45.2 |

| 4-Methylphenyl | 25.1 | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.